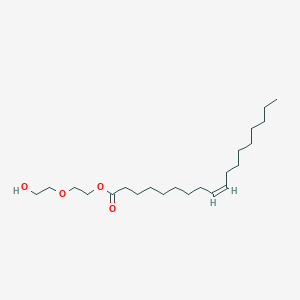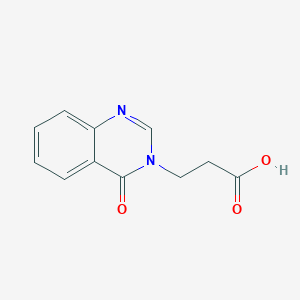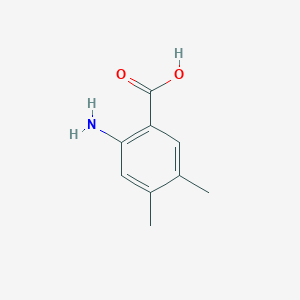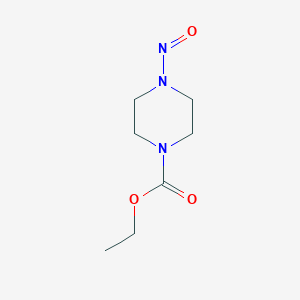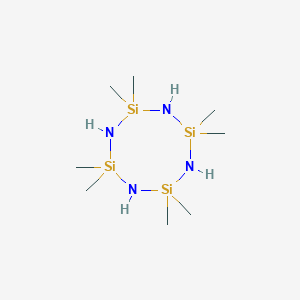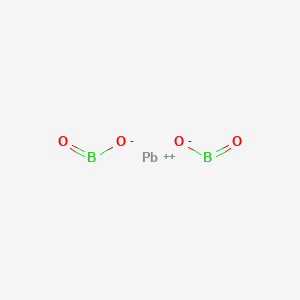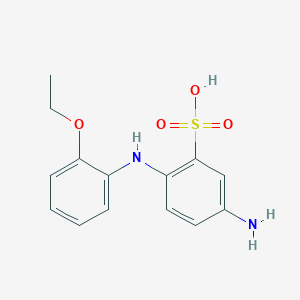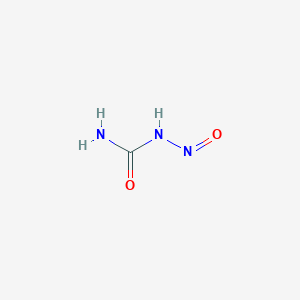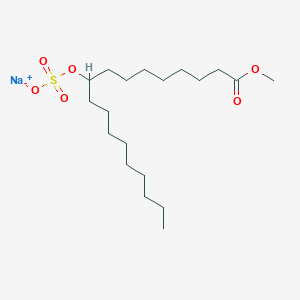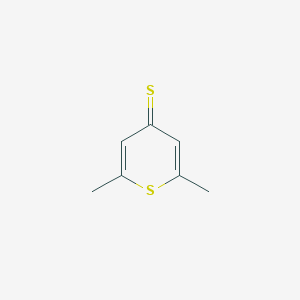
4H-Thiopyran-4-thione, 2,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Thiopyran-4-thione, 2,6-dimethyl- is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the thiopyran family, which is known for its diverse range of biological activities. The synthesis method of 4H-Thiopyran-4-thione, 2,6-dimethyl- is relatively simple, and it has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 4H-Thiopyran-4-thione, 2,6-dimethyl- is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and oxidative stress, which are associated with a range of diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 4H-Thiopyran-4-thione, 2,6-dimethyl- has a range of biochemical and physiological effects. These effects include the reduction of inflammation and oxidative stress, as well as the inhibition of cancer cell growth. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4H-Thiopyran-4-thione, 2,6-dimethyl- is its relative ease of synthesis. This compound can be synthesized in a laboratory setting using relatively simple methods. Additionally, this compound has a range of biological activities, making it a promising candidate for further study. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety of this compound for use in humans.
Orientations Futures
There are many future directions for the study of 4H-Thiopyran-4-thione, 2,6-dimethyl-. One potential direction is the study of its potential applications in the treatment of cancer. This compound has been shown to have anticancer properties, and further studies are needed to determine its efficacy in the treatment of various types of cancer. Additionally, this compound may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the potential of this compound in these areas.
Conclusion:
In conclusion, 4H-Thiopyran-4-thione, 2,6-dimethyl- is a compound with a range of potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further study. While there are limitations to the use of this compound, its relative ease of synthesis and diverse range of biological activities make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 4H-Thiopyran-4-thione, 2,6-dimethyl- involves the reaction of 2,6-dimethyl-4-chlorothiophenol with sodium hydrosulfide in the presence of a base. This reaction yields the desired product in good yield and purity. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
4H-Thiopyran-4-thione, 2,6-dimethyl- has been studied for its potential applications in scientific research. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These properties make it a promising candidate for further study in the fields of medicine and biology.
Propriétés
Numéro CAS |
1073-81-0 |
|---|---|
Nom du produit |
4H-Thiopyran-4-thione, 2,6-dimethyl- |
Formule moléculaire |
C7H8S2 |
Poids moléculaire |
156.3 g/mol |
Nom IUPAC |
2,6-dimethylthiopyran-4-thione |
InChI |
InChI=1S/C7H8S2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3 |
Clé InChI |
FOLKHVLRCROMNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)C=C(S1)C |
SMILES canonique |
CC1=CC(=S)C=C(S1)C |
Synonymes |
2,6-Dimethyl-4H-thiopyran-4-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



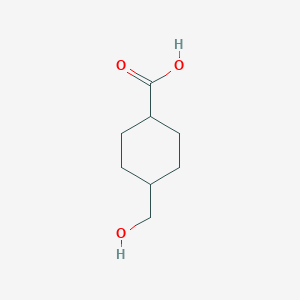
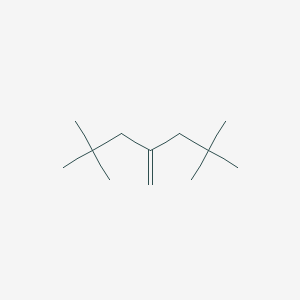
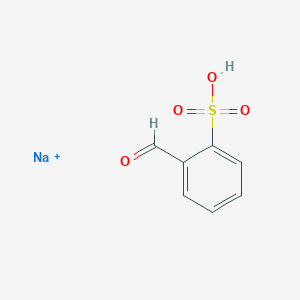
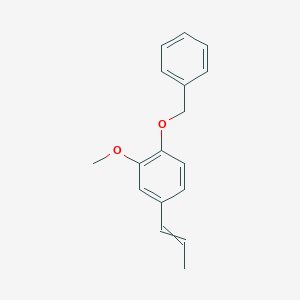
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
